molecular formula C9H12N2O2 B6247662 methyl 2-methyl-2-(pyrazin-2-yl)propanoate CAS No. 950604-80-5

methyl 2-methyl-2-(pyrazin-2-yl)propanoate

Cat. No.: B6247662
CAS No.: 950604-80-5
M. Wt: 180.2
InChI Key:
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Description

Methyl 2-methyl-2-(pyrazin-2-yl)propanoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-2-(pyrazin-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-2-(pyrazin-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazine derivatives.

Scientific Research Applications

Methyl 2-methyl-2-(pyrazin-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(pyrazin-2-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pyrazine ring can participate in hydrogen bonding, π-π interactions, and other molecular interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(pyrazin-2-yl)propanoate: A similar compound with a slightly different structure, lacking the additional methyl group.

    Ethyl 2-methyl-2-(pyrazin-2-yl)propanoate: An ester with an ethyl group instead of a methyl group.

    2-Methyl-2-(pyrazin-2-yl)propanoic acid: The corresponding carboxylic acid derivative.

Uniqueness

Methyl 2-methyl-2-(pyrazin-2-yl)propanoate is unique due to its specific structural features, which can influence its reactivity and interactions with other molecules. The presence of the pyrazine ring and the ester functional group provides a versatile platform for chemical modifications and applications in various fields.

Properties

CAS No.

950604-80-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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